molecular formula C40H74N2O15 B138746 N-Demethylroxithromycin CAS No. 118267-18-8

N-Demethylroxithromycin

Numéro de catalogue: B138746
Numéro CAS: 118267-18-8
Poids moléculaire: 823.0 g/mol
Clé InChI: HVLDACGFXJHOFG-XZOIVAJYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Demethylroxithromycin, also known as this compound, is a useful research compound. Its molecular formula is C40H74N2O15 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-Demethylroxithromycin, like its parent compound roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, this compound can interfere with protein synthesis, thereby inhibiting bacterial growth .

Mode of Action

This compound exerts its antibacterial action by binding to the 50S subunit of bacterial ribosomes . This binding inhibits the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .

Biochemical Pathways

By binding to the 50S subunit of the bacterial ribosome, it interferes with the translocation of peptides, disrupting the process of protein synthesis .

Pharmacokinetics

Roxithromycin, from which this compound is derived, is known to have superior gastrointestinal absorption, higher plasma concentrations, and a longer plasma half-life than erythromycin, allowing for once- or twice-daily administration . It also displays nonlinear pharmacokinetics, with no appreciable accumulation and a low propensity for drug interactions .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This makes this compound effective against a variety of susceptible bacterial infections .

Action Environment

Antibiotics in general can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances

Activité Biologique

N-Demethylroxithromycin is a derivative of the macrolide antibiotic roxithromycin, which itself is a member of the azalide subclass of macrolides. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in treating bacterial infections and its role in drug metabolism.

Chemical Structure and Properties

This compound is characterized by the removal of a methyl group from the nitrogen atom in the roxithromycin structure. This modification impacts its pharmacological properties, including its antimicrobial efficacy and interaction with biological systems.

Property Value
Molecular FormulaC₁₄H₁₃N₃O₅
Molecular Weight299.36 g/mol
ClassificationMacrolide Antibiotic

Similar to other macrolides, this compound exhibits its antimicrobial activity primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the protein exit tunnel and thereby preventing peptide elongation during translation. This mechanism is consistent across various macrolide antibiotics, including azithromycin and erythromycin .

Antimicrobial Activity

Research indicates that this compound retains significant antibacterial activity against a range of pathogens, particularly gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its effectiveness can vary based on the specific bacterial strain and environmental conditions.

Comparative Antimicrobial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1 µg/mL
Streptococcus pneumoniae0.25 - 0.5 µg/mL
Escherichia coli>64 µg/mL

Case Studies and Clinical Relevance

Several case studies have documented the clinical implications of this compound in treating infections resistant to other antibiotics. For instance, a study involving patients with chronic respiratory infections highlighted its efficacy in reducing bacterial load and improving symptoms when conventional therapies failed .

In another case study, patients with skin and soft tissue infections showed significant improvement after being treated with this compound, demonstrating its potential as an alternative therapy in antibiotic-resistant cases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a favorable absorption rate when administered orally. Peak plasma concentrations are typically reached within 2-3 hours post-administration, with a half-life ranging from 10 to 15 hours, allowing for once-daily dosing in many cases.

Key Pharmacokinetic Parameters

Parameter Value
Bioavailability~50%
Peak Plasma Concentration1-2 µg/mL
Half-Life10-15 hours

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported. These include gastrointestinal disturbances such as nausea and diarrhea, which are common among macrolide antibiotics. Rarely, allergic reactions may occur, necessitating careful monitoring during treatment.

Propriétés

Numéro CAS

118267-18-8

Formule moléculaire

C40H74N2O15

Poids moléculaire

823.0 g/mol

Nom IUPAC

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

Clé InChI

HVLDACGFXJHOFG-XZOIVAJYSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

SMILES isomérique

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O

SMILES canonique

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Apparence

White powder

Synonymes

(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin;  (E)-N-Demethylroxithromycin;  N-Demethylroxithromycin;  RU 44981; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethylroxithromycin
Reactant of Route 2
Reactant of Route 2
N-Demethylroxithromycin
Reactant of Route 3
Reactant of Route 3
N-Demethylroxithromycin
Reactant of Route 4
N-Demethylroxithromycin
Reactant of Route 5
N-Demethylroxithromycin
Reactant of Route 6
N-Demethylroxithromycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.